molecular formula C13H14N2O2S B6650241 N,1-dimethyl-6-oxo-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide

N,1-dimethyl-6-oxo-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide

Cat. No.: B6650241
M. Wt: 262.33 g/mol
InChI Key: QBMYDPHBPHJFSQ-UHFFFAOYSA-N
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Description

N,1-dimethyl-6-oxo-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a thiophene moiety

Properties

IUPAC Name

N,1-dimethyl-6-oxo-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-14-8-10(5-6-12(14)16)13(17)15(2)9-11-4-3-7-18-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMYDPHBPHJFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)N(C)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-6-oxo-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid is coupled with a halogenated pyridine derivative.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the pyridine ring is reacted with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyridine ring, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine and thiophene derivatives.

Scientific Research Applications

N,1-dimethyl-6-oxo-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.

    Materials Science: It is investigated for its electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N,1-dimethyl-6-oxo-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-6-oxo-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide
  • 1-dimethyl-6-oxo-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide

Uniqueness

N,1-dimethyl-6-oxo-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

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